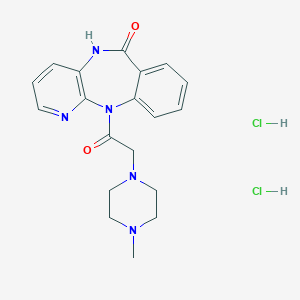

Pirenzepine Hydrochloride

描述

属性

IUPAC Name |

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNMBRCFFADNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952328 | |

| Record name | Pirenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29868-97-1 | |

| Record name | Pirenzepine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029868971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirenzepine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-dihydro-11-[(4-methylpiperazin-1-yl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRENZEPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YM403FLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pirenzepine Hydrochloride in Gastric Parietal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirenzepine (B46924) is a selective M1 muscarinic receptor antagonist that effectively inhibits gastric acid secretion. Its mechanism of action in gastric parietal cells is centered on its high-affinity binding to M1 muscarinic acetylcholine (B1216132) receptors, which disrupts the downstream signaling cascade responsible for acid production. Unlike non-selective anticholinergics, pirenzepine's targeted action minimizes systemic side effects, making it a valuable tool in the study and treatment of acid-related gastrointestinal disorders. This guide provides a comprehensive overview of pirenzepine's molecular interactions, the signaling pathways it modulates, and detailed protocols for key experimental assays used to characterize its effects.

Core Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism

Pirenzepine hydrochloride exerts its primary effect by acting as a competitive antagonist at the M1 subtype of muscarinic acetylcholine receptors located on the basolateral membrane of gastric parietal cells.[1] Acetylcholine, released from postganglionic vagal nerve endings, is a key stimulant of gastric acid secretion. By binding to M1 receptors, acetylcholine activates a Gq-protein-coupled signaling pathway. Pirenzepine's selective blockade of these receptors prevents the initiation of this cascade, thereby reducing both basal and stimulated gastric acid secretion.[1][2][3][4]

Receptor Binding Affinity

The selectivity of pirenzepine for the M1 muscarinic receptor is a cornerstone of its pharmacological profile. This selectivity is quantified by its dissociation constant (Ki) or its inhibitory constant (pKi), with a lower Ki value indicating higher binding affinity. Pirenzepine exhibits a significantly higher affinity for M1 receptors compared to other muscarinic subtypes (M2, M3, M4, and M5), which are more prevalent in other tissues such as the heart, smooth muscle, and central nervous system. This receptor selectivity profile explains pirenzepine's reduced incidence of common anticholinergic side effects like tachycardia and smooth muscle relaxation.[5][6][7]

Table 1: Pirenzepine Binding Affinities (Ki/pKi) for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi (-log(Ki)) | Tissue/Cell Line | Reference |

| Human M1 | ~10-20 | ~8.0 | Cloned human receptors (CHO-K1 cells) | [5] |

| Human M2 | ~400-800 | ~6.1-6.4 | Cloned human receptors (CHO-K1 cells) | [5] |

| Human M3 | ~200-500 | ~6.3-6.7 | Cloned human receptors (CHO-K1 cells) | [5] |

| Human M4 | ~100-250 | ~6.6-7.0 | Cloned human receptors (CHO-K1 cells) | [5] |

| Human M5 | ~150-300 | ~6.5-6.8 | Cloned human receptors (CHO-K1 cells) | [5] |

| Rat Brain (High Affinity Site) | 12 | 7.92 | Rat cerebral cortex | [8] |

| Rat Brain (Low Affinity Site) | 168 | 6.77 | Rat cerebral cortex | [8] |

| Bovine Cerebral Cortex (M1-rich) | 18 | 7.74 | Bovine cerebral cortex | [7] |

| Bovine Tracheal Smooth Muscle (M2-rich) | 690 | 6.16 | Bovine tracheal smooth muscle | [7] |

Note: Ki and pKi values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Signaling Pathways Modulated by Pirenzepine

The binding of acetylcholine to the M1 muscarinic receptor on parietal cells initiates a well-defined intracellular signaling cascade. Pirenzepine's antagonism of this receptor effectively halts this process at its inception.

The Gq/Phospholipase C Pathway

The M1 muscarinic receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein. Upon acetylcholine binding, the Gq subunit activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Downstream Effects of IP3 and DAG

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a transient increase in intracellular calcium concentration.

-

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).

The rise in intracellular calcium and the activation of PKC are critical events that ultimately lead to the translocation and activation of the H+/K+-ATPase (the proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen.

By blocking the M1 receptor, pirenzepine prevents the activation of Gq and the subsequent production of IP3 and DAG, thereby inhibiting the downstream rise in intracellular calcium and the activation of PKC.

Signaling Pathway Diagram

Caption: Pirenzepine blocks the M1 receptor, inhibiting the Gq/PLC signaling cascade.

Quantitative Effects on Gastric Acid Secretion

The inhibitory effect of pirenzepine on gastric acid secretion has been quantified in numerous preclinical and clinical studies.

Table 2: Pirenzepine's Inhibition of Gastric Acid Secretion

| Study Type | Species | Preparation | Stimulant | Pirenzepine Dose/Concentration | % Inhibition of Acid Secretion | Reference |

| In Vitro | Rat | Isolated Parietal Cells | Carbamylcholine | 1.1 µM (IC50) | 50% | [9] |

| In Vivo | Human | Healthy Volunteers | Basal | 25 mg, twice daily | 50-55% | [2] |

| In Vivo | Human | Healthy Volunteers | Pentagastrin (B549294) | 25 mg, twice daily | 26-31% | [2] |

| In Vivo | Human | Duodenal Ulcer Patients | Basal | 10 mg IV bolus + 2.5 mg/h infusion | ~93% (4.4 vs 0.3 mEq/h) | [3] |

| In Vivo | Human | Duodenal Ulcer Patients | Pentagastrin (Vmax) | 10 mg IV bolus + 2.5 mg/h infusion | ~21% (40.9 vs 32.3 mEq/h) | [3] |

| In Vivo | Human | Healthy Volunteers | Nocturnal | 100 mg, single dose | 67% (acid output) | [10] |

| In Vivo | Human | Healthy Volunteers | Nocturnal | 150 mg, single dose | 67% (acid output) | [10] |

| In Vivo | Human | Peptic Ulcer Patients | Pentagastrin | Not specified | 30% | [4] |

| In Vivo | Human | Peptic Ulcer Patients | Insulin-induced | Not specified | 47% | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of pirenzepine.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of pirenzepine for different muscarinic receptor subtypes.

Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by increasing concentrations of pirenzepine.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells transfected with human M1-M5 receptor genes).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.

-

This compound.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µ g/assay tube.

-

Assay Setup: In a series of microcentrifuge tubes, add:

-

100 µL of cell membrane suspension.

-

50 µL of binding buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding).

-

50 µL of varying concentrations of pirenzepine (e.g., 10^-11 to 10^-5 M).

-

50 µL of radioligand (e.g., 0.2 nM [3H]-NMS).

-

-

Incubation: Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the pirenzepine concentration.

-

Determine the IC50 value (the concentration of pirenzepine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine pirenzepine's affinity.

Aminopyrine (B3395922) Uptake Assay for Acid Secretion

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells. [14C]-Aminopyrine, a weak base, accumulates in acidic compartments.

Objective: To quantify the effect of pirenzepine on secretagogue-stimulated acid production.

Materials:

-

Isolated gastric glands or enriched parietal cells.

-

[14C]-Aminopyrine.

-

Stimulant: Carbachol or histamine.

-

This compound.

-

Incubation buffer: HEPES-buffered medium.

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation: Isolate gastric glands or parietal cells from animal models (e.g., rabbit or rat) using collagenase digestion and centrifugation techniques.

-

Pre-incubation: Pre-incubate the cell suspension with various concentrations of pirenzepine for 15-30 minutes at 37°C.

-

Stimulation and Labeling: Add the stimulant (e.g., 100 µM carbachol) and [14C]-aminopyrine (e.g., 0.1 µCi/mL) to the cell suspension.

-

Incubation: Incubate for 20-30 minutes at 37°C with gentle shaking.

-

Separation: Centrifuge the tubes to pellet the cells.

-

Lysis and Counting: Remove the supernatant, lyse the cell pellet, and measure the radioactivity in both the pellet and a sample of the supernatant using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the aminopyrine accumulation ratio: (dpm in cell pellet) / (dpm in supernatant).

-

Plot the aminopyrine ratio against the pirenzepine concentration to determine the dose-dependent inhibition of acid secretion.

-

Calculate the IC50 value for pirenzepine's inhibition of stimulated acid secretion.

-

Intracellular Calcium Measurement with Fura-2 AM

This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentration in response to stimuli.

Objective: To visualize and quantify the inhibitory effect of pirenzepine on acetylcholine-induced increases in intracellular calcium in parietal cells.

Materials:

-

Isolated parietal cells cultured on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

Stimulant: Carbachol.

-

This compound.

-

Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm.

Procedure:

-

Cell Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

-

Incubate the parietal cells on coverslips in the loading solution for 30-60 minutes at room temperature in the dark.

-

-

De-esterification: Wash the cells with HBS and incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Perfuse the cells with HBS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Pirenzepine Incubation: Perfuse the cells with HBS containing the desired concentration of pirenzepine for 5-10 minutes.

-

Stimulation: While continuing to record, perfuse the cells with HBS containing both pirenzepine and the stimulant (carbachol).

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The F340/F380 ratio is directly proportional to the intracellular calcium concentration.

-

Compare the peak F340/F380 ratio in the presence and absence of pirenzepine to quantify its inhibitory effect on the carbachol-induced calcium response.

-

Caption: Workflow for measuring intracellular calcium changes using Fura-2 AM.

Conclusion

This compound's mechanism of action in gastric parietal cells is a well-characterized example of selective receptor antagonism. Its high affinity for the M1 muscarinic receptor allows for targeted inhibition of the Gq/PLC signaling pathway, effectively reducing gastric acid secretion with a favorable side effect profile compared to non-selective antagonists. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of pirenzepine and the development of new therapeutic agents targeting the muscarinic receptor system for the management of gastrointestinal and other disorders.

References

- 1. Effects of cimetidine, atropine and pirenzepine on basal and stimulated gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric acid secretion by pirenzepine (LS 519) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of pirenzepine on basal gastric acid and pepsin secretion and on secretion stimulated with graded doses of pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of pirenzepine on basal, pentagastrin- and insulin-stimulated gastric acid secretion in patients with peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pirenzepine (LS 519): a weak inhibitor of acid secretion by isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single nocturnal doses of pirenzepine effectively inhibit overnight gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirenzepine Hydrochloride: A Technical Guide to its M1 Muscarinic Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the M1 muscarinic acetylcholine (B1216132) receptor selectivity profile of Pirenzepine (B46924) Hydrochloride. The document summarizes quantitative binding affinity data, details the experimental protocols used for these determinations, and visualizes key biological and experimental processes.

Quantitative Binding Affinity Profile of Pirenzepine

Pirenzepine is a muscarinic acetylcholine receptor antagonist with a notable selectivity for the M1 subtype.[1] This selectivity has been quantified through various radioligand binding assays, which measure the affinity of a drug for its target receptor. The binding affinity is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.

The following table summarizes the binding affinities of Pirenzepine for the five human muscarinic receptor subtypes (M1-M5), providing a clear quantitative representation of its selectivity.

| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (vs. M1) | Reference |

| M1 | 8.74 | 1.82 | 1 | [2] |

| M2 | 7.35 | 44.67 | ~25-fold lower | [2] |

| M3 | Not explicitly provided | Low affinity | - | [2] |

| M4 | 8.32 | 4.79 | ~2.6-fold lower | [2] |

| M5 | 8.32 | 4.79 | ~2.6-fold lower | [2] |

Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9). The original source also notes that Pirenzepine binds to M2 and M3 receptors with low affinities.[2] Another study reported a high affinity of Pirenzepine for M1 receptors in the cerebral cortex (Ki = 18 nM) and low affinity in tissues where M2 receptors predominate.[3]

Experimental Protocols

The determination of Pirenzepine's binding affinity is primarily achieved through competition radioligand binding assays. These assays measure the ability of an unlabeled compound (Pirenzepine) to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand Competition Binding Assay using [³H]-N-methylscopolamine ([³H]-NMS)

This protocol outlines a generalized procedure for a competition binding assay to determine the affinity of Pirenzepine for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of Pirenzepine at the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO-K1 cells).[2]

Materials:

-

Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Pirenzepine Hydrochloride as the competing unlabeled ligand.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Membrane preparation, [³H]-NMS (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-NMS, and a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

-

Competition: Membrane preparation, [³H]-NMS, and varying concentrations of Pirenzepine (typically spanning a 5-log unit range).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

-

Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of [³H]-NMS) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4][5] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various downstream cellular responses.[4]

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound like Pirenzepine.

Caption: Workflow for a Radioligand Competition Binding Assay.

References

- 1. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Pirenzepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological evaluation of Pirenzepine (B46924) Hydrochloride. It is designed to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Pirenzepine (trade name Gastrozepin) is a tricyclic benzodiazepine (B76468) derivative developed by Boehringer Ingelheim.[1] It emerged from research programs in the late 1970s and early 1980s aimed at finding a more selective anti-ulcer agent than the existing non-selective anticholinergic drugs.[2][3] The primary goal was to develop a compound that could reduce gastric acid secretion with minimal systemic side effects, such as dry mouth, blurred vision, and constipation, which were common with traditional antimuscarinics.[3][4]

Pirenzepine was identified as a selective antagonist for the M1 subtype of muscarinic acetylcholine (B1216132) receptors.[1][5] This selectivity was a significant breakthrough, as M1 receptors were found to be predominantly located in gastric parietal cells, playing a key role in the stimulation of gastric acid secretion.[4] By targeting these receptors specifically, Pirenzepine could effectively inhibit acid production without significantly impacting other muscarinic receptor subtypes (M2, M3, etc.) that are more widely distributed throughout the body.[1][4] This targeted action results in a more favorable side-effect profile compared to non-selective antagonists.[4] Although newer drugs like proton pump inhibitors (PPIs) have become first-line treatments, Pirenzepine remains a valuable therapeutic option in certain clinical scenarios.[1][4]

Chemical Synthesis

The synthesis of Pirenzepine involves the construction of its characteristic tricyclic pyridobenzodiazepine core. A key intermediate in this process is 5,11-dihydro-6H-pyrido[2,3-b][6][7]benzodiazepin-6-one.[8] One common synthetic approach involves the cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide in the presence of an acid catalyst.[8] The final step typically involves the alkylation of the benzodiazepine core with N-methyl-N'-chloroacetyl-piperazine to introduce the side chain responsible for its pharmacological activity.[9]

Below is a generalized workflow for the synthesis of Pirenzepine.

Mechanism of Action and Pharmacology

Pirenzepine functions as a selective M1 muscarinic receptor antagonist.[4][] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[6][7] There are five subtypes (M1-M5), which couple to different G proteins to initiate distinct signaling cascades.[7]

-

M1, M3, and M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7][11]

-

M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]

Pirenzepine's therapeutic effect in treating peptic ulcers stems from its selective blockade of M1 receptors on gastric parietal cells.[4] This antagonism inhibits acetylcholine-stimulated gastric acid secretion.[4][12]

The selectivity of Pirenzepine is demonstrated by its differing binding affinities (Ki values) for the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | pKi Value | Selectivity vs. M1 |

| M1 | 8.74 | - |

| M2 | 7.35 | ~25-fold lower |

| M3 | Low Affinity | - |

| M4 | - | ~6-fold lower |

| M5 | - | ~13-fold lower |

| Table 1: Binding affinities of Pirenzepine for human muscarinic receptor subtypes. Data compiled from functional and radioligand binding studies.[13] Note: Direct pKi for M3 was not specified in the primary source, but it is characterized as low affinity. M4 and M5 selectivity ratios are relative to M1 affinity. |

Experimental Protocols

The characterization of compounds like Pirenzepine heavily relies on in vitro assays.[14] A fundamental method is the competitive radioligand binding assay, used to determine the binding affinity (Ki) of an unlabeled drug by measuring its ability to displace a radiolabeled ligand from its receptor.[7][15]

Objective: To determine the inhibitory constant (Ki) of Pirenzepine at human muscarinic receptor subtypes.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[7]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7]

-

Unlabeled Competitor: this compound.

-

Non-specific Binding (NSB) Agent: A high concentration of a non-selective antagonist, like Atropine (e.g., 1 µM).[7]

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS).

-

Equipment: 96-well microplates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.[7][15]

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the target receptor via differential centrifugation. Determine the total protein concentration of the membrane preparation.[7]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each receptor subtype:

-

Total Binding: Radioligand + Assay Buffer + Membranes.

-

Non-specific Binding (NSB): Radioligand + NSB Agent (Atropine) + Membranes.

-

Competition: Radioligand + Serial Dilutions of Pirenzepine + Membranes.[7]

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.[7]

-

Quantification: Dry the filter mats and place them into scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy and selectivity of pirenzepine. Review and commentary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pirenzepine - Wikipedia [en.wikipedia.org]

- 6. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN104892596A - Novel method for synthesizing this compound intermediate - Google Patents [patents.google.com]

- 9. Pyrimidobenzodiazepines. Synthesis of pirenzepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pirenzepine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

Pirenzepine Hydrochloride: A Deep Dive into its Pharmacological Profile

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Pirenzepine (B46924) Hydrochloride, a selective muscarinic receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, pharmacokinetics, and pharmacodynamics of Pirenzepine, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Pharmacological Properties

Pirenzepine Hydrochloride is a tricyclic benzodiazepine (B76468) derivative that acts as a selective antagonist of M1 muscarinic acetylcholine (B1216132) receptors.[1] This selectivity distinguishes it from non-selective anticholinergic agents like atropine, resulting in a more targeted therapeutic effect with a reduced side effect profile.[2][3]

Mechanism of Action

Pirenzepine's primary mechanism of action involves the competitive antagonism of acetylcholine at M1 muscarinic receptors.[1] While historically believed to directly block M1 receptors on gastric parietal cells to reduce acid secretion, more recent evidence suggests a more complex interplay involving different muscarinic receptor subtypes.

Current understanding indicates that acetylcholine-stimulated gastric acid secretion is primarily mediated by M3 receptors on parietal cells and M5 receptors, which may be located in the submucosal plexus.[4] Pirenzepine's therapeutic effect in reducing gastric acid is still significant, though its precise action on the M1 receptor may influence other pathways that indirectly affect acid secretion.[4] It has been shown to inhibit vagally stimulated gastric acid secretion.[5] Additionally, pirenzepine has a secondary mechanism of increasing the secretion of gastric mucus, which aids in protecting the stomach lining.[4]

Pharmacodynamics

The primary pharmacodynamic effect of Pirenzepine is the reduction of gastric acid secretion. In healthy volunteers, Pirenzepine has been shown to significantly reduce nocturnal gastric acid production.[6] Doses of 100 to 150 mg per day have demonstrated superiority over placebo in promoting the healing of duodenal ulcers.[2] The drug also reduces pepsin secretion.[7] Common side effects, which are dose-dependent, include dry mouth and blurred vision.[2][8]

Pharmacokinetics

Pirenzepine is a hydrophilic compound, which results in limited absorption after oral administration, with a bioavailability of approximately 20-30%.[7][9] Peak plasma concentrations are typically reached within two hours of oral administration.[9] The elimination half-life is approximately 11 to 12 hours.[9][10] About 10% of the drug is excreted unchanged in the urine, with the remainder being eliminated in the feces.[7] Pirenzepine exhibits poor diffusion across the blood-brain barrier.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the receptor binding affinity and pharmacokinetic parameters of Pirenzepine.

Table 1: Muscarinic Receptor Binding Affinity of Pirenzepine

| Receptor Subtype | Ki (nM) | pA2 | Species/System | Reference |

| M1 | 1.48 - 21 | 8.49 | Human (recombinant), Rat (brain) | [11][12][13] |

| M2 | 115 - 310 | 6.63 | Pig (atrial sarcolemma), Rat (brain) | [1][11][12] |

| M3 | - | 8.04 (for a derivative) | Rat (ileum) | [11] |

| M4 | - | - | - | - |

| M5 | - | - | - | - |

Note: Data for M3, M4, and M5 receptors are less consistently reported in the literature.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Cmax | ~50 ng/mL | Single 50 mg dose | [9] |

| Tmax | ~2 hours | Single 50 mg dose | [9] |

| Bioavailability | 20-30% | Oral vs. IV | [7] |

| Elimination Half-life (t½) | 11-12 hours | Single 50 mg dose | [9][10] |

| Protein Binding | ~12% | - | [7] |

| Volume of Distribution (Vd) | 0.255 ± 0.057 L/kg | IV administration | [4] |

| Total Plasma Clearance | 263.4 ± 56.8 mL/min | IV administration | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of Pirenzepine for muscarinic receptor subtypes.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Membranes can be used immediately or stored at -80°C.[5][14]

2. Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer or varying concentrations of unlabeled this compound.

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine or [3H]-Telenzepine) at a concentration close to its Kd.

-

150 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).

-

-

For non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., 10 µM atropine) instead of Pirenzepine.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5][14]

3. Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.[5][14]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

-

Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

In Vitro Assay for Gastric Acid Secretion

This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion in isolated gastric glands using a pH-sensitive fluorescent dye.

1. Isolation of Gastric Glands:

-

Euthanize a rabbit or rat and excise the stomach.

-

Open the stomach along the greater curvature and rinse with saline.

-

Separate the gastric mucosa from the underlying muscle layers.

-

Mince the mucosa and incubate with collagenase in a suitable buffer (e.g., Hanks' Balanced Salt Solution) with gentle shaking to digest the tissue and release the gastric glands.

-

Filter the digest through a nylon mesh to remove undigested tissue.

-

Wash the isolated glands by centrifugation and resuspend in a suitable medium.

2. Measurement of Acid Secretion:

-

Load the isolated gastric glands with a pH-sensitive fluorescent dye, such as Acridine Orange.

-

Pre-incubate the glands with varying concentrations of this compound or a vehicle control.

-

Stimulate acid secretion with a secretagogue such as histamine (B1213489) or carbachol.

-

Monitor the accumulation of the fluorescent dye in the acidic spaces of the glands using fluorescence microscopy or a plate reader. The intensity of the fluorescence is proportional to the degree of acid secretion.

3. Data Analysis:

-

Quantify the fluorescence intensity for each condition.

-

Compare the fluorescence in Pirenzepine-treated glands to the vehicle-treated control to determine the inhibitory effect of Pirenzepine on gastric acid secretion.

-

Calculate the IC50 value for Pirenzepine's inhibition of stimulated acid secretion.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacology of this compound.

This guide serves as a foundational resource for professionals engaged in the study and development of muscarinic receptor-targeted therapeutics. The detailed information provided herein is intended to facilitate further research and a deeper understanding of the pharmacological nuances of this compound.

References

- 1. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic profile of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and bioequivalence of different formulations of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. The effect of pirenzepine on gastric emptying and salivary flow rate: constraints on the use of saliva paracetamol concentrations for the determination of paracetamol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 8. An international pharmacokinetic study on pirenzepine following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pirenzepine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Role of Pirenzepine Hydrochloride in the Inhibition of Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine (B46924) Hydrochloride is a selective M1 muscarinic receptor antagonist that has historically played a significant role in the management of peptic ulcer disease. Its unique mechanism of action, centered on the targeted inhibition of neural pathways stimulating gastric acid secretion, distinguishes it from other anti-secretory agents such as proton pump inhibitors (PPIs) and H2-receptor antagonists. This technical guide provides an in-depth exploration of the pharmacological profile of Pirenzepine, with a focus on its molecular mechanism, quantitative effects on gastric acid secretion, and the experimental methodologies employed to elucidate its therapeutic actions. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by a confluence of neural, hormonal, and paracrine signals. The primary secretagogue pathways involve acetylcholine (B1216132), gastrin, and histamine (B1213489), which ultimately converge on the parietal cell to stimulate the H+/K+-ATPase, or proton pump. Dysregulation of this intricate system can lead to acid-related disorders, most notably peptic ulcer disease and gastroesophageal reflux disease (GERD).

Pirenzepine Hydrochloride, a tricyclic benzodiazepine (B76468) derivative, emerged as a therapeutic agent with a novel mechanism of action. Unlike non-selective muscarinic antagonists such as atropine, Pirenzepine exhibits a greater affinity for the M1 subtype of muscarinic acetylcholine receptors.[1][2] These M1 receptors are predominantly located on ganglion cells of the enteric nervous system within the gastric mucosa, rather than directly on the parietal cells, which primarily express M3 receptors.[3] This selectivity confers a more targeted inhibition of gastric acid secretion with a reduced incidence of the systemic side effects associated with non-selective anticholinergic agents.[2]

Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism

The primary mechanism by which Pirenzepine inhibits gastric acid secretion is through its selective antagonism of M1 muscarinic receptors.[1] Acetylcholine released from vagal nerve endings stimulates these M1 receptors on intramural ganglia, which in turn release further acetylcholine that acts on M3 receptors on parietal cells, and also potentiates the release of histamine from enterochromaffin-like (ECL) cells.

By blocking the M1 receptors, Pirenzepine effectively interrupts this neural signaling cascade, leading to a reduction in both direct and indirect stimulation of parietal cells.[4] This results in a decrease in both basal and stimulated gastric acid secretion.[5] Notably, Pirenzepine has been shown to inhibit vagally stimulated acid secretion, such as that induced by sham feeding, to a greater extent than secretion stimulated by exogenous agents like pentagastrin (B549294).[6]

The signaling pathway for Pirenzepine's action is depicted in the following diagram:

Quantitative Data on Gastric Acid Inhibition

Numerous clinical studies have quantified the inhibitory effects of Pirenzepine on gastric acid secretion. The following tables summarize key findings from these investigations.

Table 1: Effect of Pirenzepine on Basal and Stimulated Gastric Acid Output

| Study Population | Pirenzepine Dose | Stimulation Method | Parameter Measured | % Inhibition / Reduction | Reference(s) |

| Healthy Volunteers | 25 mg twice daily | Basal | Acid Output | 50-55% | [7] |

| Healthy Volunteers | 25 mg twice daily | Pentagastrin | Acid Output | 26-31% | [7] |

| Duodenal Ulcer Patients | 50 mg (single dose) | Basal | Acid Output | 39.9% | [8] |

| Duodenal Ulcer Patients | 50 mg twice daily (3-7 days) | Basal | Acid Output | 75.1% | [8] |

| Duodenal Ulcer Patients | 50 mg (single dose) | Peptone-stimulated | Acid Output | 21.3% | [8] |

| Duodenal Ulcer Patients | 50 mg twice daily (3-7 days) | Peptone-stimulated | Acid Output | 54.0% | [8] |

| Healthy Volunteers | 100 mg (nocte) | Basal (nocturnal) | Intragastric Acidity | 54% | [9] |

| Healthy Volunteers | 150 mg (nocte) | Basal (nocturnal) | Intragastric Acidity | 53% | [9] |

| Healthy Volunteers | 100 mg (nocte) | Basal (nocturnal) | Acid Output | 67% | [9] |

| Healthy Volunteers | 150 mg (nocte) | Basal (nocturnal) | Acid Output | 67% | [9] |

| Duodenal Ulcer Patients | 10 mg IV bolus + 2.5 mg/h infusion | Basal | Acid Secretion | 93% (4.4 vs 0.3 mEq/h) | [5] |

| Duodenal Ulcer Patients | 10 mg IV | Insulin-stimulated | Acid Output | 31% | [10] |

| Peptic Ulcer Patients | Not specified | Basal | Acid Output | 44-69% | [11] |

| Peptic Ulcer Patients | Not specified | Pentagastrin-stimulated | Acid Output | 30% | [11] |

| Peptic Ulcer Patients | Not specified | Insulin-stimulated | Acid Output | 47% | [11] |

| Healthy Volunteers | 25 mg b.i.d. | Sham feeding-stimulated | Acid Output | 45% | [6] |

| Healthy Volunteers | 50 mg b.i.d. | Sham feeding-stimulated | Acid Output | 58% | [6] |

| Healthy Volunteers | 50 mg t.d.s. | Sham feeding-stimulated | Acid Output | 48% | [6] |

Table 2: Dose-Response of Pirenzepine on Food-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients

| Pirenzepine Dose (oral) | % Inhibition of Acid Secretion |

| 50 mg | 25% |

| 100 mg | 36% |

| 150 mg | 44% |

| Data from a placebo-controlled, double-blind study.[12] |

Experimental Protocols

The investigation of Pirenzepine's effects on gastric acid secretion has employed a variety of in vivo and in vitro experimental models. The following sections detail the methodologies for key experiments.

In Vivo Human Studies: Pentagastrin-Stimulated Gastric Acid Secretion

This protocol is designed to measure the effect of a drug on stimulated gastric acid secretion.

Objective: To quantify basal acid output (BAO) and maximal acid output (MAO) in response to pentagastrin stimulation, and to assess the inhibitory effect of Pirenzepine.

Methodology:

-

Patient Preparation: Subjects fast overnight.

-

Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach, with its position confirmed, often by fluoroscopy, to ensure it is in the antrum.

-

Basal Acid Collection: Gastric contents are continuously aspirated for one hour to determine the basal acid output (BAO). Samples are typically collected in 15-minute intervals.

-

Drug Administration: Pirenzepine or placebo is administered. The route of administration (oral or intravenous) and timing relative to stimulation will vary depending on the study design.

-

Pentagastrin Stimulation: Pentagastrin is administered, commonly as a subcutaneous or intramuscular injection (e.g., 6 µg/kg) or as a continuous intravenous infusion.[1][2]

-

Stimulated Acid Collection: Gastric juice is continuously aspirated for one to two hours following pentagastrin administration to measure the stimulated acid output. Samples are collected in 15-minute intervals.

-

Sample Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standardized sodium hydroxide (B78521) (NaOH) solution to a pH of 7.0 or 7.4.[3] The acid output is then calculated (in mmol/hr or mEq/hr).

In Vivo Human Studies: Modified Sham Feeding

This technique assesses the cephalic (vagal) phase of gastric acid secretion.

Objective: To measure the gastric acid response to the sight, smell, and taste of food, and to evaluate the effect of Pirenzepine on this vagally mediated secretion.

Methodology:

-

Patient Preparation: Subjects fast overnight.

-

Nasogastric Tube Insertion: A nasogastric tube is placed in the stomach for gastric content aspiration.

-

Basal Acid Collection: A baseline period of gastric secretion collection is performed.

-

Sham Feeding Procedure: Subjects are presented with an appealing meal and are instructed to chew the food thoroughly for a specified period (e.g., 15-30 minutes) but to expectorate all chewed food rather than swallowing it.[13]

-

Stimulated Acid Collection: Gastric secretions are collected continuously throughout the sham feeding period and for a subsequent period (e.g., 1-2 hours) to measure the acid response.

-

Drug Administration: In studies evaluating Pirenzepine, the drug or placebo is administered prior to the sham feeding procedure according to the study's protocol.[6]

-

Sample Analysis: As with the pentagastrin test, collected gastric juice is analyzed for volume and acid concentration via titration.

In Vivo Human Studies: 24-Hour Intragastric pH Monitoring

This method provides a continuous assessment of gastric acidity over a full day and night cycle.

Objective: To evaluate the effect of Pirenzepine on diurnal and nocturnal intragastric pH.

Methodology:

-

Catheter Placement: A thin catheter with a pH electrode at its tip is passed through the patient's nose and into the stomach.

-

Data Recording: The catheter is connected to a portable data logger that records the intragastric pH at frequent intervals over a 24-hour period.

-

Patient Activity: Patients are instructed to go about their normal daily activities and to keep a diary of meals, sleep times, and any symptoms experienced.

-

Drug Regimen: The study is typically conducted in a crossover design, with patients receiving Pirenzepine or placebo for a set period (e.g., 7 days) before each 24-hour monitoring session.[14]

-

Data Analysis: The collected pH data is analyzed to determine parameters such as the percentage of time the pH is below a certain threshold (e.g., pH < 4), and the mean pH over the 24-hour period, as well as during the day and night.

The general workflow for a clinical trial investigating Pirenzepine's effect on gastric acid secretion is illustrated below:

In Vitro Studies: Isolated Parietal Cells

This approach allows for the direct investigation of Pirenzepine's effects on the acid-secreting cells.

Objective: To determine the direct effect of Pirenzepine on parietal cell acid secretion stimulated by various secretagogues.

Methodology:

-

Tissue Procurement: Gastric mucosa is obtained from animal models (e.g., rabbits, dogs) or human gastric resection specimens.

-

Cell Isolation: The mucosa is subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to create a single-cell suspension.[8]

-

Parietal Cell Enrichment: Parietal cells are enriched from the mixed cell population using techniques such as density gradient centrifugation (e.g., with Percoll) or elutriation.[15]

-

Acid Secretion Assay: The primary method to indirectly measure acid secretion in isolated parietal cells is the aminopyrine (B3395922) accumulation assay.[16] Aminopyrine is a weak base that becomes trapped in acidic compartments. Radiolabeled aminopyrine is added to the cell suspension.

-

Stimulation and Inhibition: The enriched parietal cells are incubated with various secretagogues (e.g., histamine, carbachol) in the presence or absence of different concentrations of Pirenzepine.

-

Measurement: After incubation, the cells are separated from the medium, and the amount of intracellular radiolabeled aminopyrine is quantified using a scintillation counter. The ratio of intracellular to extracellular aminopyrine serves as an index of acid secretion.

Conclusion

This compound's role in the inhibition of gastric acid secretion is well-defined, stemming from its selective antagonism of M1 muscarinic receptors within the enteric nervous system. This targeted approach modulates the neural stimulation of parietal cells, leading to a significant reduction in both basal and stimulated acid output. The quantitative data from numerous clinical and preclinical studies, obtained through rigorous experimental protocols, consistently demonstrate its efficacy. While newer classes of anti-secretory agents have become more prevalent in clinical practice, the study of Pirenzepine continues to provide valuable insights into the complex regulatory mechanisms of gastric acid secretion and serves as a key example of receptor-selective drug development. This guide provides a foundational resource for researchers and professionals in the field, summarizing the core knowledge and methodologies related to this important therapeutic agent.

References

- 1. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 2. gpnotebook.com [gpnotebook.com]

- 3. youtube.com [youtube.com]

- 4. Efficacy and safety of pirenzepine in peptic ulcer and in non ulcerous gastroduodenal diseases. A multicentre controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirenzepin in gastric and duodenal ulcer: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of gastric acid secretion by pirenzepine (LS 519) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pirenzepine (LS 519) in severe duodenal ulcer and in gastric ulcer. A double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of pirenzepine on basal gastric acid and pepsin secretion and on secretion stimulated with graded doses of pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastric acid secretion stimulated by modified sham-feeding, and the effects of histamine H2-antagonist and anti-muscarinic agent in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gastric secretory and plasma hormonal responses to sham-feeding of varying duration in patients with duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of pirenzepine on gastric acidity in healthy volunteers using ambulatory 24 hour intragastric pH-monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of stimulation of acid production in parietal cells isolated from the pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Pirenzepine Hydrochloride: A Technical Guide to its Influence on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine (B46924) hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a member of the G-protein coupled receptor (GPCR) superfamily. Its selectivity for the M1 receptor subtype has made it a valuable tool in pharmacology for dissecting muscarinic signaling and a therapeutic agent for peptic ulcer disease. This technical guide provides an in-depth analysis of the cellular pathways modulated by Pirenzepine, with a focus on its inhibitory action on the canonical Gq/11 signaling cascade. We present a compilation of quantitative data on its binding affinities and functional inhibitory concentrations, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways and experimental workflows.

Introduction

Pirenzepine is a tricyclic benzodiazepine (B76468) derivative that exhibits a higher affinity for the M1 muscarinic receptor subtype compared to the other four subtypes (M2-M5).[1] M1 receptors are predominantly expressed in the central nervous system and at parasympathetic ganglia.[2] In the stomach, they are found on gastric parietal cells, where their activation stimulates gastric acid secretion.[2][3] Pirenzepine's therapeutic effect in treating peptic ulcers stems from its ability to selectively block these M1 receptors, thereby reducing gastric acid production.[2][3][4] Understanding the precise cellular and molecular mechanisms through which Pirenzepine exerts its effects is crucial for its application in research and the development of more selective muscarinic receptor modulators.

Core Cellular Pathway Affected by Pirenzepine: M1 Receptor-Mediated Gq/11 Signaling

The primary cellular pathway affected by Pirenzepine is the signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor. M1 receptors are coupled to the Gq/11 family of heterotrimeric G-proteins.[5] As an antagonist, Pirenzepine binds to the M1 receptor but does not induce the conformational change necessary for G-protein activation. Instead, it competitively inhibits the binding of the endogenous agonist, acetylcholine (ACh), thereby blocking the downstream signaling cascade.

The canonical M1 receptor signaling pathway proceeds as follows:

-

Agonist Binding and G-protein Activation: In the absence of an antagonist like Pirenzepine, the binding of acetylcholine to the M1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq/11 subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit dissociates from the Gβγ dimer and subsequently activates phospholipase C-β (PLCβ).[5]

-

PIP2 Hydrolysis: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane-bound phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[5][6]

-

Downstream Cellular Responses: The elevation in intracellular Ca2+ and the presence of DAG activate a variety of downstream effector proteins, including protein kinase C (PKC) and calmodulin-dependent kinases, which in turn phosphorylate numerous target proteins, leading to a cellular response.

Pirenzepine, by blocking the initial step of acetylcholine binding to the M1 receptor, effectively inhibits this entire signaling cascade.

Signaling Pathway Diagram

Caption: M1 Receptor-Gq/11 Signaling Pathway and Pirenzepine's Point of Inhibition.

Quantitative Data

The selectivity of Pirenzepine for the M1 muscarinic receptor is evident from its binding affinity (Ki) and functional inhibitory (IC50) values across the five muscarinic receptor subtypes.

Table 1: Pirenzepine Binding Affinities (Ki) for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Tissue/Cell Source | Radioligand | Reference |

| M1 | 18 ± 1.4 | Bovine cerebral cortex | [3H]QNB | [7] |

| M1 | 21 | Rat brain | - | [2] |

| M2 | 480 - 690 | Bovine tracheal mucosa & smooth muscle | [3H]QNB | [7] |

| M2 | 310 | Rat brain | - | [2] |

| M3 | Low Affinity | - | [3H]-NMS | [8] |

| M4 | Low Affinity | - | [3H]-NMS | [8] |

| M5 | Low Affinity | - | [3H]-NMS | [8] |

Note: "Low Affinity" indicates that the Ki value is significantly higher than that for the M1 receptor, demonstrating selectivity.

Table 2: Pirenzepine Functional Inhibitory Concentrations (IC50)

| Assay | IC50 (nM) | Cell Line/Tissue | Agonist Used | Reference |

| Calcium Mobilization | 200 - 224 | CHO-M1 cells | Carbachol | |

| Phosphoinositide Breakdown | 21 | Rat brain | - | [2] |

| Inhibition of Adenylate Cyclase | 310 | Rat brain | - | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Pirenzepine on cellular pathways.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Pirenzepine for muscarinic receptor subtypes.

Objective: To measure the ability of Pirenzepine to displace a radiolabeled antagonist from muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells stably expressing human m1-m5 receptors).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Pirenzepine hydrochloride.

-

Non-labeled competing ligand for non-specific binding (e.g., Atropine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Add a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and cell membranes.

-

Competitive Binding: Add serial dilutions of Pirenzepine, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the inhibition of the M1 receptor-mediated signaling cascade by Pirenzepine.

Objective: To quantify the effect of Pirenzepine on the agonist-induced accumulation of inositol phosphates.

Materials:

-

Cells expressing the M1 muscarinic receptor (e.g., CHO-M1 cells).

-

[3H]-myo-inositol.

-

Inositol-free cell culture medium.

-

Agonist (e.g., Carbachol).

-

This compound.

-

Lithium chloride (LiCl) solution.

-

Stop solution (e.g., perchloric acid).

-

Anion-exchange chromatography columns.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Treatment: Add different concentrations of Pirenzepine to the cells and incubate for a specific period. Then, stimulate the cells with a fixed concentration of an agonist (e.g., carbachol).

-

Termination: Stop the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

-

Extraction: Extract the water-soluble inositol phosphates.

-

Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the collected fractions using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates accumulated against the concentration of Pirenzepine.

-

Determine the IC50 value, which is the concentration of Pirenzepine that causes 50% inhibition of the agonist-induced inositol phosphate accumulation.

-

Caption: Workflow for an Inositol Phosphate Accumulation Assay.

Intracellular Calcium Mobilization Assay

This is another functional assay to assess the inhibitory effect of Pirenzepine on M1 receptor signaling.

Objective: To measure the change in intracellular calcium concentration in response to a muscarinic agonist in the presence of Pirenzepine.

Materials:

-

Cells expressing the M1 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist (e.g., Carbachol).

-

This compound.

-

Fluorescence microscope or plate reader with appropriate filters.

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye like Fura-2 AM. The AM ester group allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Pluronic F-127 can be used to aid in dye solubilization.[5]

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Antagonist Incubation: Incubate the cells with various concentrations of Pirenzepine.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence reader. Add a specific concentration of the agonist to the wells and immediately start measuring the fluorescence intensity over time. For Fura-2, excitation is typically alternated between 340 nm (calcium-bound) and 380 nm (calcium-unbound), and emission is measured at ~510 nm.

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380 ratio for Fura-2). This ratio is proportional to the intracellular calcium concentration.

-

Plot the peak fluorescence ratio change against the Pirenzepine concentration.

-

Determine the IC50 value, representing the concentration of Pirenzepine that inhibits the agonist-induced calcium response by 50%.

-

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Conclusion

This compound serves as a selective antagonist for the M1 muscarinic acetylcholine receptor, primarily impacting cellular signaling by inhibiting the Gq/11-PLC-IP3-Ca2+ pathway. The quantitative data clearly demonstrate its higher affinity for the M1 subtype over other muscarinic receptors. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the effects of Pirenzepine and other muscarinic receptor modulators. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the complex processes involved. This technical guide provides a comprehensive resource for scientists and professionals in the field of pharmacology and drug development.

References

- 1. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Reactome | Hydrolysis of PIP2 by PLCG [reactome.org]

- 6. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pirenzepine Hydrochloride and Its Role in Myopia Progression: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the current research on pirenzepine (B46924) hydrochloride's efficacy, mechanism of action, and safety profile in the context of controlling myopia progression. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from pivotal clinical trials and preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Executive Summary

Myopia is a growing global health concern. Pirenzepine, a relatively selective M1 muscarinic antagonist, has emerged as a promising therapeutic agent to slow its progression. Clinical trials have demonstrated that topical pirenzepine gel can significantly reduce the rate of myopic progression in children with an acceptable safety profile. The mechanism is believed to involve direct action on muscarinic receptors in the sclera, influencing the cellular processes that lead to scleral remodeling and axial elongation. This guide consolidates the evidence, offering a technical overview for advanced research and development.

Mechanism of Action: Modulating Scleral Remodeling

Pirenzepine's primary mechanism in controlling myopia is thought to be its antagonistic effect on muscarinic acetylcholine (B1216132) receptors, specifically the M1 (and potentially M4) subtype, located on scleral fibroblasts.[1][2] This interaction interrupts the signaling cascade that promotes scleral thinning and axial elongation, which are the hallmarks of myopia progression.